molecular formula C19H14Cl2N4O3 B2489024 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile CAS No. 903198-41-4

5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile

Cat. No. B2489024
M. Wt: 417.25
InChI Key: JLWYTQNQVXGWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related oxazole derivatives often involves multiple steps, including condensation, cyclization, and Mannich reactions. For instance, derivatives similar to the target compound have been synthesized through a process that begins with Claisen Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride, and culminating in a Mannich reaction with N-methyl piperazine (J. Kumar et al., 2017). Another method involves microwave irradiation for the synthesis of piperazin-1-yl naphthyridine derivatives, showcasing the versatility in approaches for constructing complex structures (R. Mahesh et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of such compounds is typically performed using various spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and mass spectrometry, to confirm the chemical structure of the synthesized compounds. These methods provide detailed insights into the arrangement of atoms and the presence of specific functional groups within the molecule.

Chemical Reactions and Properties

The chemical properties of oxazole derivatives involve their reactions with various reagents, leading to a range of potential pharmacological activities. For example, the antidepressant and antianxiety activities of some novel oxazole derivatives have been evaluated using behavioral tests in mice, indicating the chemical's potential for therapeutic use (J. Kumar et al., 2017). Additionally, the antimicrobial activities of triazole derivatives have been investigated, showing moderate to good activity against various microorganisms, which underscores the diverse chemical properties and reactions that these compounds can undergo (H. Bektaş et al., 2010).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • The compound has been utilized in the synthesis of novel derivatives for pharmacological evaluation. For example, Kumar et al. (2017) synthesized a series of compounds starting from 2-acetylfuran for antidepressant and antianxiety activity testing in albino mice, demonstrating significant potential in these areas (Kumar et al., 2017).

Antimicrobial Activities

  • Some derivatives of the compound have been evaluated for antimicrobial activities. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, with several showing activity against tested microorganisms (Başoğlu et al., 2013).

Serotonin Receptor Antagonism

  • A study by Mahesh et al. (2004) synthesized novel compounds for evaluating their potential as serotonin 5-HT3 receptor antagonists, indicating potential applications in neuropsychiatric disorder treatments (Mahesh et al., 2004).

Synthesis and Characterization for Antibacterial Activity

  • Kumar et al. (2021) described the synthesis and characterization of derivatives like Terazosin hydrochloride, examining their antibacterial activity against various bacteria, thus indicating their potential in antibacterial applications (Kumar et al., 2021).

Development and Validation of Analytical Methods

  • Varynskyi et al. (2017) developed a sensitive and selective method for determining a related compound as an active pharmaceutical ingredient in solutions, demonstrating its utility in pharmaceutical quality control (Varynskyi et al., 2017).

Synthesis and Estrogen Receptor Binding Affinity

  • Parveen et al. (2017) synthesized derivatives for evaluating their binding affinity to estrogen receptors, indicating potential applications in cancer research, particularly in breast cancer (Parveen et al., 2017).

Improvement of Synthetic Methods

  • Jian-me (2015) reported on improving the synthetic process for a derivative, highlighting the compound's relevance in synthetic chemistry and pharmaceutical manufacturing (Jian-me, 2015).

Utility in PET Radioligand Imaging

  • Gao et al. (2012) prepared carbon-11-labeled arylpiperazinylthioalkyl derivatives for potential use in PET radioligand imaging, suggesting applications in diagnostic imaging (Gao et al., 2012).

Synthesis and Neuropharmacological Evaluation

  • Kumar (2013) synthesized and evaluated new isoxazoline derivatives for antidepressant and anti-anxiety agents, highlighting its potential in neuropharmacology (Kumar, 2013).

ACE Inhibitors from Derivatives

  • Vulupala et al. (2018) designed and synthesized novel triazole derivatives as ACE inhibitors, indicating its potential in cardiovascular drug development (Vulupala et al., 2018).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in preliminary tests, it could be further optimized and studied in more detail.


properties

IUPAC Name

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O3/c20-12-3-4-13(14(21)10-12)18(26)24-5-7-25(8-6-24)19-15(11-22)23-17(28-19)16-2-1-9-27-16/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWYTQNQVXGWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.